
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one, also known as EIDD-2801, is a small molecule drug that has shown promising results in the treatment of viral infections. It is a nucleoside analog that works by inhibiting the replication of RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial viruses.
Mecanismo De Acción
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one works by inhibiting the replication of RNA viruses through the incorporation of its active metabolite, EIDD-1931, into viral RNA. This incorporation leads to the introduction of mutations in the viral genome, which can result in non-functional viral proteins and the inhibition of viral replication.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. In addition, it has been shown to have good oral bioavailability and to be rapidly metabolized to its active form, EIDD-1931. 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has also been shown to have a long half-life, which may allow for less frequent dosing in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one is its broad-spectrum activity against multiple RNA viruses, which makes it a potentially useful tool for studying the replication and pathogenesis of these viruses. In addition, its safety profile and good oral bioavailability make it a promising candidate for clinical trials. However, one limitation of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one is its high cost of synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for the research and development of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one. One area of focus is the optimization of the synthesis method to reduce the cost of production and increase the availability of the compound for research and clinical use. Another area of interest is the evaluation of the efficacy of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one in clinical trials for the treatment of viral infections, including COVID-19. In addition, the potential use of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one as a prophylactic agent to prevent viral infections is an area of ongoing research. Finally, the development of analogs of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one with improved potency and selectivity may lead to the discovery of new antiviral agents.
Métodos De Síntesis
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one can be synthesized using a multi-step process that involves the reaction of ethyl isopropyl ketone with hydroxylamine hydrochloride to form 4-ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one. The compound can be further purified using chromatography techniques to obtain a high-purity product.
Aplicaciones Científicas De Investigación
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been extensively studied in preclinical models and has shown potent antiviral activity against a range of RNA viruses. It has been shown to be effective in reducing viral load and improving survival rates in animal models of coronavirus and influenza virus infections. In addition, 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been shown to have a broad-spectrum activity against multiple strains of coronaviruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Propiedades
Número CAS |
18443-37-3 |
|---|---|
Nombre del producto |
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-ethyl-3-propan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C7H12N2O2/c1-4-6-7(10)11-8-9(6)5(2)3/h5H,4H2,1-3H3 |
Clave InChI |
XGSKXINDDCMUOC-UHFFFAOYSA-N |
SMILES |
CCC1=C(ON=[N+]1C(C)C)[O-] |
SMILES canónico |
CCC1=C(ON=[N+]1C(C)C)[O-] |
Otros números CAS |
18443-37-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




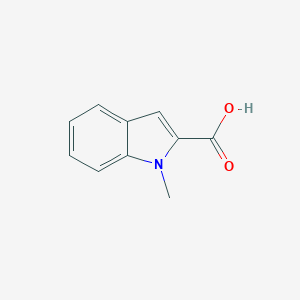
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
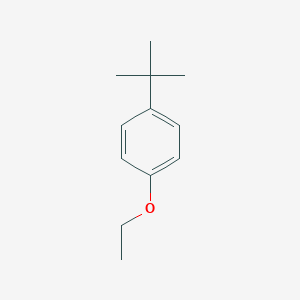
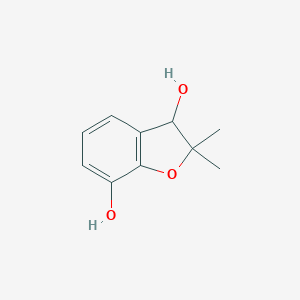
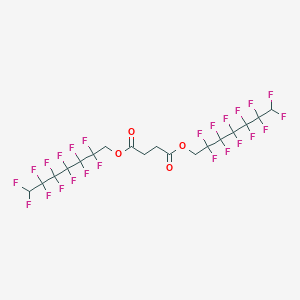

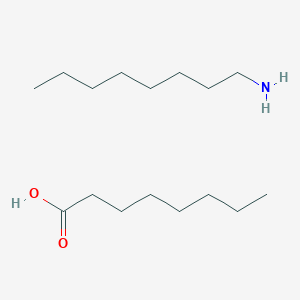
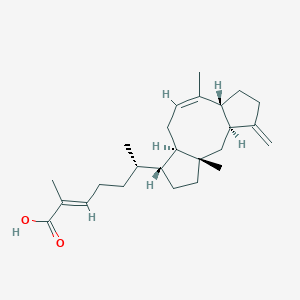
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
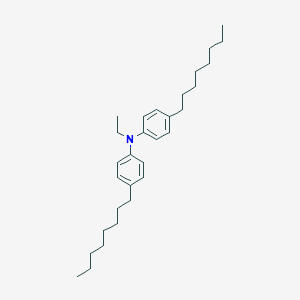
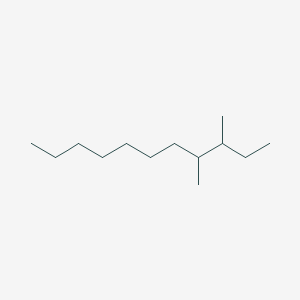
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
